Hemolytic Safety Margin: Nigrocin-2GRc Exhibits >12.5-Fold Lower Erythrocyte Lysis Than Nigrocin-2GRb
Nigrocin-2GRc demonstrates an LC50 exceeding 500 µM against human erythrocytes, the highest hemolytic safety threshold among the three Nigrocin-2 peptides from O. grahami [1]. In the same study, Nigrocin-2GRb — the most potent antimicrobial variant — lysed 50% of human erythrocytes at only 40 µM, representing a >12.5-fold greater hemolytic risk [2]. Nigrocin-2GRa, the single-residue (His¹¹) variant, showed intermediate hemolysis with an LC50 of 295 µM [3].
| Evidence Dimension | Hemolytic activity (LC50 against human erythrocytes) |
|---|---|
| Target Compound Data | LC50 > 500 µM |
| Comparator Or Baseline | Nigrocin-2GRb: LC50 = 40 µM; Nigrocin-2GRa: LC50 = 295 µM |
| Quantified Difference | >12.5-fold lower hemolysis vs. 2GRb; >1.7-fold lower vs. 2GRa (using conservative >500 µM bound) |
| Conditions | Human erythrocytes; Conlon et al. 2006, Peptides 27:2111-2117 (PMID 16621155) |
Why This Matters
For any assay co-incubating peptides with mammalian cells (e.g., host cell cytotoxicity counterscreens, co-culture infection models, or therapeutic index determinations), Nigrocin-2GRc provides the lowest hemolytic background in the Nigrocin-2GR series, reducing false-positive cytotoxicity readouts that would confound results with 2GRb.
- [1] DRAMP database — DRAMP01419: Nigrocin-2GRc. Hemolytic activity: LC50 > 500 µM against human erythrocytes. Data curated from PMID 16621155. View Source
- [2] CAMP database — CAMPSQ776: Nigrocin-2GRb. Hemolytic activity: LD50 = 40 µM against human erythrocytes. Data curated from PMID 16621155. View Source
- [3] DRAMP database — DRAMP01417: Nigrocin-2GRa. Hemolytic activity: LC50 = 295 µM against human erythrocytes. Data curated from PMID 16621155. View Source
